

# Application Note: N-Cyclopropyltetrahydrofuran-3-amine in Parallel Synthesis Libraries

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## Compound of Interest

Compound Name: *N-cyclopropyltetrahydrofuran-3-amine*

Cat. No.: *B11756083*

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## Part 1: Executive Summary & Strategic Rationale

**N-cyclopropyltetrahydrofuran-3-amine** (CAS: 1342221-69-5) represents a high-value building block for medicinal chemistry libraries, offering a distinct advantage over traditional aliphatic amines.[1] Its structural integration of a tetrahydrofuran (THF) core with a cyclopropyl substituent addresses two critical parameters in modern drug design: Fsp<sup>3</sup> character and metabolic stability.

However, its deployment in parallel synthesis is non-trivial.[2] The secondary amine is sterically encumbered by the cyclopropyl group (branching at the

-position), and the THF ring introduces polarity that can complicate standard liquid-liquid extractions. This guide provides optimized protocols to overcome these synthetic hurdles, ensuring high success rates in amide coupling, SNAr, and Buchwald-Hartwig aminations.[2]

## Key Physicochemical Profile[1][2]

Parameter	Value / Description	Impact on Protocol
CAS Number	1342221-69-5	Verification of identity.[1]
MW	127.18 g/mol	Volatility Risk: Free base may be lost during high-vac evaporation.[1]
pKa (est)	-8.5 - 9.0	Lower basicity than isopropyl analogues due to cyclopropyl s-character.[1]
LogP	-0.5 (est)	High water solubility; requires careful extraction or SCX purification.
Sterics	High (Secondary + Cyclopropyl)	Requires activated esters (HOAt/HATU) or T3P for amides.

## Strategic Application in SAR[1][2]

- **Metabolic Blocking:** The cyclopropyl group is a proven bioisostere for isopropyl or ethyl groups, often blocking CYP450-mediated dealkylation.
- **Conformational Locking:** The cyclopropyl ring restricts the conformational freedom of the N-substituent, potentially locking the molecule into a bioactive conformation.
- **Solubility:** The THF oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogues (e.g., cyclopentyl).[2]

## Part 2: Experimental Protocols

### Protocol A: High-Efficiency Amide Coupling (Sterically Hindered Systems)

Standard HATU protocols often fail to drive reactions to completion with cyclopropyl amines due to steric clash.[1] The use of T3P (Propylphosphonic anhydride) is superior here due to low epimerization risk and high driving force.

## Reagents:

- Carboxylic Acid (0.1 mmol)
- **N-cyclopropyltetrahydrofuran-3-amine** (1.5 equiv)[1]
- T3P (50% in EtOAc/DMF, 2.0 equiv)[2]
- Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
- Solvent: EtOAc or DMF (if acid is insoluble)

## Workflow:

- Dissolution: Dissolve the carboxylic acid in EtOAc (500  $\mu$ L).
- Base Addition: Add Pyridine (25  $\mu$ L). Note: Pyridine often outperforms DIPEA with T3P by acting as a nucleophilic catalyst.[1]
- Amine Addition: Add **N-cyclopropyltetrahydrofuran-3-amine** (19 mg, 0.15 mmol).
- Activation: Add T3P solution (approx. 120  $\mu$ L of 50% w/w).
- Incubation: Seal and shake at 40°C for 16 hours.
  - Expert Tip: If the acid is particularly hindered, increase temp to 60°C. T3P is thermally stable.[2]
- Workup (Liquid-Liquid):
  - Add 500  $\mu$ L 10% citric acid (aq). Shake vigorously.
  - Separate organic layer.[3]
  - Wash with 500  $\mu$ L sat. NaHCO<sub>3</sub>.
  - Dry (Na<sub>2</sub>SO<sub>4</sub>) and concentrate.

## Protocol B: S<sub>N</sub>Ar Displacement on Heterocycles

The nucleophilicity of this amine is attenuated. Standard DIPEA/NMP conditions may result in sluggish kinetics. We utilize a Fluoride-mediated approach for difficult substrates (e.g., chloropyridines).[2]

Reagents:

- Heteroaryl Chloride (0.1 mmol)
- **N-cyclopropyltetrahydrofuran-3-amine** (1.2 equiv)[1]
- KF (Potassium Fluoride) (3.0 equiv) or Cs<sub>2</sub>CO<sub>3</sub>
- Solvent: DMSO (anhydrous)

Workflow:

- Preparation: Dispense Heteroaryl Chloride (0.1 mmol) into a reaction vial.
- Reagent Mix: Add KF (18 mg) and the amine (16 mg) in DMSO (600 μL).
- Reaction: Heat to 100°C for 12 hours.
  - Mechanistic Insight: KF assists in stabilizing the Meisenheimer complex and can form highly reactive heteroaryl fluorides in situ from chlorides.
- Purification (SCX Catch-and-Release):
  - Dilute reaction with MeOH (1 mL).
  - Load onto pre-conditioned SCX-2 cartridge.[1]
  - Wash with MeOH (3 x 2 mL) to remove DMSO and non-basic impurities.
  - Elute product with 2M NH<sub>3</sub> in MeOH.

## Protocol C: Buchwald-Hartwig Amination (Pd-Catalyzed)

For unactivated aryl halides, Palladium catalysis is required.[1] The choice of ligand is critical; RuPhos or BrettPhos are required to accommodate the steric bulk of the secondary cyclopropyl amine.

Reagents:

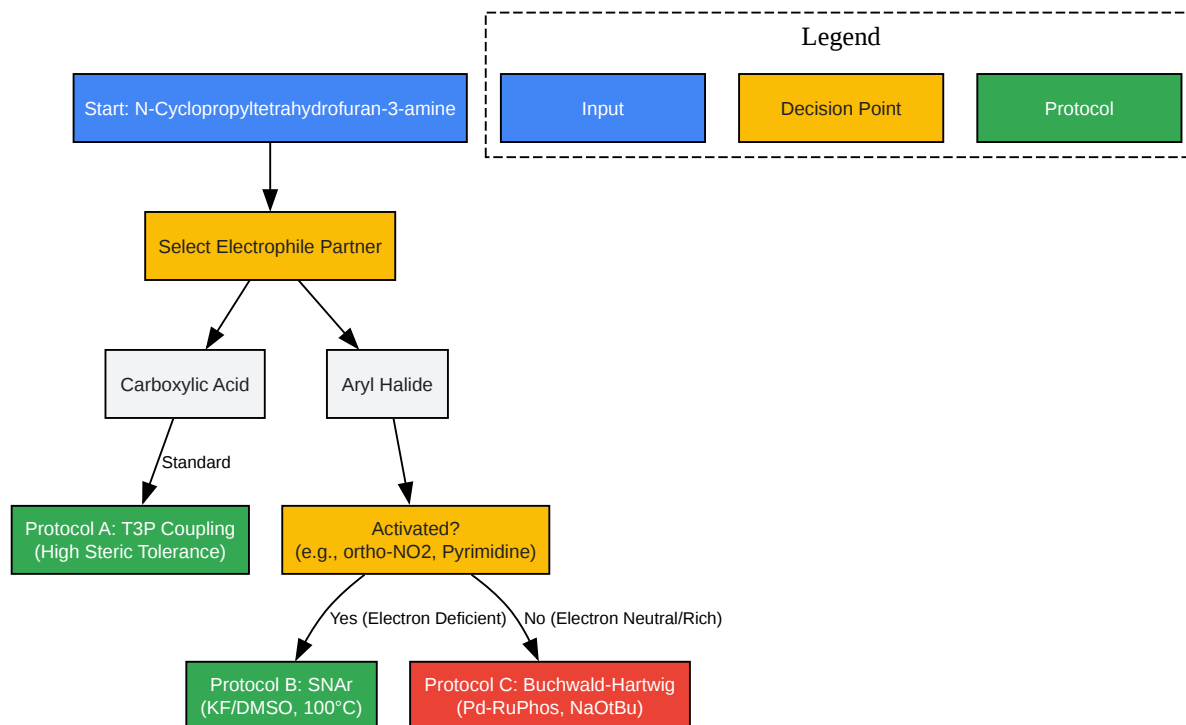
- Aryl Bromide/Chloride (0.1 mmol)
- **N-cyclopropyltetrahydrofuran-3-amine** (1.2 equiv)[1]
- Catalyst: Pd(OAc)<sub>2</sub> (5 mol%) + RuPhos (10 mol%) OR Pd-RuPhos G4 Precatalyst[1]
- Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)[1]
- Solvent: 1,4-Dioxane (anhydrous, degassed)[2]

Workflow:

- Inert Atmosphere: Perform all steps under N<sub>2</sub> or Argon in a glovebox or using a capping system.
- Solids: Weigh Aryl Halide, Base, and Precatalyst into the vial.
- Liquids: Add amine and Dioxane (500 μL).
- Reaction: Heat to 80°C for 4-12 hours.
- Filtering: Filter through a celite/silica plug to remove Pd black before LCMS analysis.

## Part 3: Decision Logic & Visualization[1][2]

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on the electrophile partner.



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Caption: Decision tree for coupling **N-cyclopropyltetrahydrofuran-3-amine** based on electrophile reactivity.

## Part 4: Quality Control & Handling[1][2][3]

### Volatility Warning

The free base of **N-cyclopropyltetrahydrofuran-3-amine** (MW ~127) is moderately volatile.[1]

- Storage: Store as the HCl salt if possible. If liquid free base is used, keep at 4°C.[2]
- Evaporation: When concentrating reaction mixtures containing the unreacted amine, do not apply high vacuum (< 5 mbar) for extended periods unless the amine is intended to be

removed.

## LCMS Analysis

- Ionization: The tertiary amine products typically ionize well in ESI+ mode.
- Chromatography: Due to the polar THF ring, products may elute earlier than expected on C18 columns compared to cyclohexyl analogues.[2] Use a low pH modifier (Formic acid) to ensure protonation and retention.

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